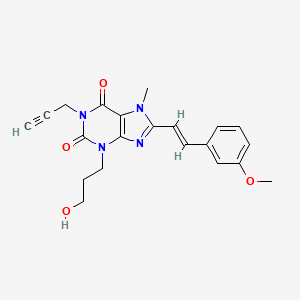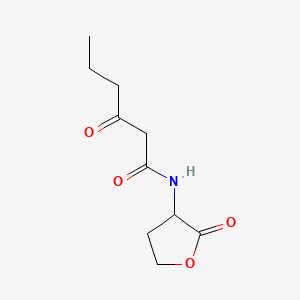
N-(3-Oxohexanoyl)homoserinlacton
Übersicht
Beschreibung
N-(Ketocaproyl)-DL-homoserine lactone is a member of the N-acyl homoserine lactones family, which are signaling molecules used by Gram-negative bacteria in quorum sensing. Quorum sensing is a regulatory system that controls gene expression in response to cell density. These molecules play a crucial role in bacterial communication, biofilm formation, and virulence factor production .
Wissenschaftliche Forschungsanwendungen
N-(Ketocaproyl)-DL-Homoserinlacton hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung der Lactonchemie und -reaktivität verwendet.
Biologie: Spielt eine Rolle bei der Untersuchung der bakteriellen Kommunikation und Biofilmbildung.
Medizin: Wird auf sein Potenzial zur Entwicklung antimikrobieller Therapien untersucht, indem es das Quorum Sensing unterbricht.
Industrie: Wird bei der Entwicklung von Biosensoren und Bioreaktoren zur Erkennung und Kontrolle von Bakterienpopulationen eingesetzt
5. Wirkmechanismus
N-(Ketocaproyl)-DL-Homoserinlacton entfaltet seine Wirkungen durch Quorum Sensing. Es diffundiert durch bakterielle Zellmembranen und bindet an spezifische Rezeptorproteine (LuxR-Familie). Der Rezeptor-Ligand-Komplex bindet dann an Promotorregionen von Zielgenen und aktiviert oder unterdrückt deren Expression. Diese Regulation steuert verschiedene bakterielle Verhaltensweisen, einschließlich Biofilmbildung, Virulenz und Antibiotikaproduktion .
Ähnliche Verbindungen:
- N-(3-Hydroxydecanoyl)-Homoserinlacton
- N-(3-Oxodecanoyl)-Homoserinlacton
- N-Butanoyl-Homoserinlacton
Vergleich: N-(Ketocaproyl)-DL-Homoserinlacton ist durch seine spezifische Ketogruppe einzigartig, die seine Reaktivität und Bindungsaffinität zu Rezeptorproteinen beeinflusst. Im Vergleich zu anderen N-Acyl-Homoserinlactonen hat es unterschiedliche Signaleigenschaften und regulierende Wirkungen auf die Genexpression von Bakterien .
Wirkmechanismus
Target of Action
N-(3-Oxohexanoyl)homoserine lactone, also known as Autoinducer 1, primarily targets aerobic ammonia-oxidizing bacteria (AerAOB) . These bacteria play a crucial role in the nitrogen cycle, converting ammonia to nitrite, a process known as nitritation .
Mode of Action
Autoinducer 1 interacts with its targets by accelerating sludge aggregation. It increases the biomass growth rate, microbial activity, extracellular protein, and AerAOB biomass . This interaction results in the formation of granular sludge, which is dominated by AerAOB .
Biochemical Pathways
The compound affects the quorum sensing system of gram-negative bacteria . Quorum sensing is a bacterial communication mechanism that coordinates collective behaviors within a population. Autoinducer 1, as a quorum sensing signal molecule, plays a role in this system . It also influences the expression of the tra gene , which is involved in bacterial conjugation and DNA transfer .
Pharmacokinetics
Its impact on bioavailability is evident in its role in accelerating sludge aggregation and enhancing biomass growth rate .
Result of Action
The action of Autoinducer 1 leads to the formation of granular sludge dominated by AerAOB . This results in an enhanced nitritation process, which is crucial for high-strength ammonia wastewater treatment . It also stimulates the tra gene expression , affecting bacterial conjugation and DNA transfer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Autoinducer 1. The outer extracellular substances (EPS) of NGS, which contain more tryptophan-like substances, play a positive role in the attached growth of AerAOB-dominated sludge . Autoinducer 1 enhances the yields of these tryptophan-like substances, thereby enhancing cell adhesion .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: N-(Ketocaproyl)-DL-Homoserinlacton kann durch eine Reaktion zwischen S-Adenosylmethionin und Hexanoyl-Acyl-Carrier-Protein synthetisiert werden, die durch das Enzym LuxI-Autoinducer-Synthase katalysiert wird . Die Reaktion findet typischerweise unter milden Bedingungen statt, wobei das Enzym die Bildung des Lactonrings erleichtert.
Industrielle Produktionsmethoden: Die industrielle Produktion von N-(Ketocaproyl)-DL-Homoserinlacton beinhaltet Fermentationsprozesse unter Verwendung genetisch veränderter Bakterien, die das Enzym LuxI überexprimieren. Die Bakterien werden in Bioreaktoren kultiviert und die Verbindung wird aus dem Kulturmedium extrahiert und gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: N-(Ketocaproyl)-DL-Homoserinlacton durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Ketogruppe in eine Hydroxylgruppe umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können am Carbonylkohlenstoff stattfinden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile wie Amine und Thiole können unter milden Bedingungen mit dem Carbonylkohlenstoff reagieren.
Hauptprodukte:
Oxidation: Carbonsäuren.
Reduktion: Hydroxyderivate.
Substitution: Substituierte Lactone mit verschiedenen funktionellen Gruppen
Vergleich Mit ähnlichen Verbindungen
- N-(3-Hydroxydecanoyl)-homoserine lactone
- N-(3-Oxodecanoyl)-homoserine lactone
- N-Butanoyl-homoserine lactone
Comparison: N-(Ketocaproyl)-DL-homoserine lactone is unique due to its specific keto group, which influences its reactivity and binding affinity to receptor proteins. Compared to other N-acyl homoserine lactones, it has distinct signaling properties and regulatory effects on bacterial gene expression .
Eigenschaften
IUPAC Name |
3-oxo-N-(2-oxooxolan-3-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYOXRMDHALAFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20998213 | |
| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)hexanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76924-95-3 | |
| Record name | 3-Oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76924-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Oxohexanoyl)-3-aminodihydro-2(3H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076924953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)hexanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester](/img/structure/B1677540.png)
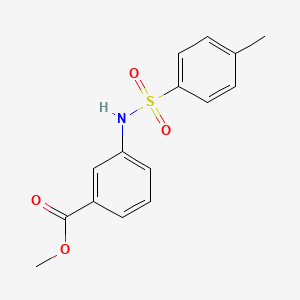
![N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide](/img/structure/B1677544.png)
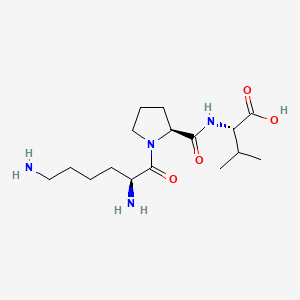
![(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1677547.png)
![[2-[[[2-[4-(2-Aminoethoxy)-3-methoxyphenyl]acetyl]amino]methyl]-3-(3,4-dimethylphenyl)propyl] 2,2-dimethylpropanoate](/img/structure/B1677548.png)
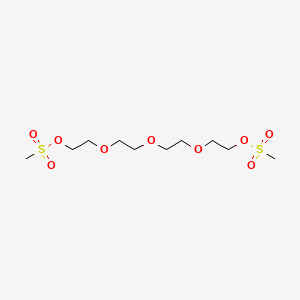
![4-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B1677552.png)

